Bienvenue dans la boutique en ligne BenchChem!

1H-indazole-5-carboxamide

MAO-B inhibition Parkinson's disease Scaffold hopping

1H-Indazole-5-carboxamide (CAS 478829-34-4) is an unsubstituted indazole-5-carboxamide heterocyclic building block, consisting of a fused benzene–pyrazole ring system bearing a primary carboxamide at the 5-position. The indazole-5-carboxamide scaffold has been pharmacologically validated as a core structure for subnanomolar, reversible, and highly selective monoamine oxidase B (MAO-B) inhibitors , with additional applications in kinase inhibitor design.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 478829-34-4
Cat. No. B1343786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-5-carboxamide
CAS478829-34-4
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)C=NN2
InChIInChI=1S/C8H7N3O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11)
InChIKeyHEEKRIQAHZLSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-5-carboxamide (CAS 478829-34-4): A Privileged Indazole Scaffold for CNS Drug Discovery and Selective MAO-B Inhibition


1H-Indazole-5-carboxamide (CAS 478829-34-4) is an unsubstituted indazole-5-carboxamide heterocyclic building block, consisting of a fused benzene–pyrazole ring system bearing a primary carboxamide at the 5-position. The indazole-5-carboxamide scaffold has been pharmacologically validated as a core structure for subnanomolar, reversible, and highly selective monoamine oxidase B (MAO-B) inhibitors [1], with additional applications in kinase inhibitor design. Unlike its indole-based analog, the indazole core provides a unique tautomeric profile and an additional hydrogen bond acceptor at the N2 position, features that fundamentally differentiate its molecular recognition properties [2].

Why 1H-Indazole-5-carboxamide Cannot Be Replaced by Indole-5-carboxamide or Indazole-3-carboxamide in CNS-Targeted MAO-B Programs


Close structural analogs—including indole-5-carboxamide, which lacks the pyrazole N2 nitrogen, and 1H-indazole-3-carboxamide, which relocates the carboxamide to the 3-position—exhibit fundamentally different target engagement profiles despite their superficial similarity. Substituting the indazole core with indole reduces MAO-B selectivity by more than 4-fold in matched-pair comparisons [1], while moving the carboxamide to the 3-position redirects inhibitory activity from MAO-B toward the PAK1 kinase, resulting in completely divergent therapeutic applications [2]. These distinctions are not incremental but categorical, arising from immutable structural features of the 1H-indazole-5-carboxamide scaffold that govern both tautomeric state and hydrogen-bonding geometry [3].

Quantitative Differentiation Evidence for 1H-Indazole-5-carboxamide vs. Closest Analogs


Indazole vs. Indole Scaffold: >4-Fold Superior MAO-B Isoform Selectivity in Head-to-Head Matched-Pair Analysis

In a direct matched-pair comparison conducted within a single study, the indazole-5-carboxamide derivative N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) achieved a human MAO-B IC₅₀ of 0.386 nM with >25,000-fold selectivity over MAO-A [1]. Its indole-5-carboxamide counterpart, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410), showed a marginally better IC₅₀ of 0.227 nM but only >5,700-fold selectivity [1]. Thus, the indazole scaffold trades a modest 1.7-fold reduction in absolute potency for a >4.4-fold gain in isoform selectivity—a trade-off that decisively favors the indazole scaffold for applications where MAO-A-mediated off-target effects are a safety concern.

MAO-B inhibition Parkinson's disease Scaffold hopping Isoform selectivity

Tautomeric Homogeneity of 1H-Indazole-5-carboxamide: Exclusive 1H-Tautomer Population Confirmed by Combined X-ray, NMR, and DFT Analysis

Combined experimental (single-crystal X-ray diffraction, multi-solvent NMR) and theoretical (M06-2X, B3LYP, MP2-4 quantum chemical calculations) studies on N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide (NTZ-1006) demonstrated that the 1H-tautomer is the sole detectable form in both the solid state and in solution under physiologically relevant conditions; the 2H-tautomer is completely unpopulated owing to aromaticity-driven energetic penalties [1]. The authors explicitly note that substitution at the C5 position does not perturb the tautomeric equilibrium of the indazole core [1], a finding that extends directly to the unsubstituted parent 1H-indazole-5-carboxamide. In contrast, the comparator scaffold 1H-indole-5-carboxamide possesses only a single indole NH position and cannot access any tautomeric modulation, permanently eliminating a molecular recognition parameter that the indazole system uses to orient binding interactions.

Tautomerism Indazole X-ray crystallography DFT calculations

Additional Hydrogen Bond Acceptor at Indazole N2: X-ray-Structural Evidence for Binding Interactions Inaccessible to Indole-5-carboxamide

Crystal structures of indazole-5-carboxamide inhibitors bound to human MAO-B reveal that the indazole N2 nitrogen atom forms a critical water-mediated hydrogen bond with the conserved water molecule HOH1180 in the enzyme active site, contributing favorably to the binding enthalpy [1]. 1H-Indole-5-carboxamide, which contains only a single hydrogen bond acceptor (the carbonyl oxygen), cannot establish this N2-mediated water bridge. PubChem computed descriptors quantify this structural difference: the indazole scaffold provides two hydrogen bond acceptors (carbonyl O plus indazole N2), whereas the indole scaffold provides only one hydrogen bond acceptor [2][3]. This additional HBA represents an extra vector for ligand–protein interaction that is structurally inaccessible in the indole series.

Hydrogen bonding X-ray crystallography MAO-B Structure-based drug design

Regioisomeric Control of Target Selectivity: 5-Carboxamide (MAO-B Inhibitors) vs. 3-Carboxamide (PAK1 Kinase Inhibitors)

A survey of the medicinal chemistry literature reveals a stark functional divergence between indazole carboxamide regioisomers. The 5-carboxamide scaffold has been systematically optimized to deliver subnanomolar, reversible MAO-B inhibitors; the lead compound PSB-1491 achieves an MAO-B IC₅₀ of 0.386 nM with >25,000-fold selectivity over MAO-A [1]. Independently, the 3-carboxamide regioisomer has been identified through fragment-based screening as a PAK1 kinase inhibitor scaffold, with the representative compound 30l exhibiting a PAK1 IC₅₀ of 9.8 nM and high selectivity over a panel of 29 other kinases [2]. Simply repositioning the carboxamide from position 5 to position 3 on the indazole ring redirects inhibitory activity from a mitochondrial flavoenzyme (MAO-B) to a cytosolic serine/threonine kinase (PAK1), yielding completely non-overlapping therapeutic indications.

Regioisomerism PAK1 kinase MAO-B Target selectivity

CNS Drug-Like ADME Properties of the Indazole-5-carboxamide Scaffold: High Predicted Oral Absorption and Blood-Brain Barrier Permeability

Physicochemical and in vitro ADME profiling of N-unsubstituted indazole-5-carboxamides (subclass I) and their N1-methylated analogs (subclass II) demonstrated that the indazole-5-carboxamide scaffold consistently delivers drug-like properties within the strict limits required for CNS-active drugs [1]. All tested compounds fell within the following ranges: MW ≤400 Da, HBD <3, tPSA 46.9–57.8 Ų (≤60 Ų threshold for BBB penetration), predicted oral absorption (%ABS) 89.1–92.8%, and logBB values exceeding that of the approved MAO-B inhibitor safinamide (logBB = −0.083) [1]. Parallel artificial membrane permeability assay (PAMPA-BBB) experiments classified the lead compounds as highly BBB-permeable (Pe >4.0 × 10⁻⁶ cm/s, CNS+) [1]. In head-to-head comparisons within the study, the indazole-5-carboxamides demonstrated ligand-lipophilicity efficiency (LLE) scores in the range of 5–7, outperforming both selegiline and safinamide [1].

ADME Blood-brain barrier Oral bioavailability CNS drug-likeness

High-Impact Application Scenarios for 1H-Indazole-5-carboxamide Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Generation for Highly Selective, Reversible MAO-B Inhibitors in Parkinson's Disease

The 1H-indazole-5-carboxamide scaffold is the validated entry point for generating subnanomolar, reversible MAO-B inhibitors with >25,000-fold selectivity over MAO-A [1]. Its exclusive 1H-tautomeric state ensures consistent binding orientation [2], while the scaffold-intrinsic ADME properties predict high oral absorption (>89%) and BBB penetration exceeding that of safinamide [3]. Medicinal chemistry teams should prioritize this scaffold over the indole-5-carboxamide alternative because the >4-fold selectivity advantage directly mitigates the dietary tyramine interaction risk that has historically constrained MAO inhibitor therapeutic windows [1].

Chemical Biology & Tool Compound Development: Designing Isoform-Specific Probes for MAO-B with Defined Binding Geometry

For chemical biology applications requiring unambiguous binding modes, the indazole N2 atom provides a crystallographically validated water-mediated hydrogen bond anchor point that the indole scaffold lacks [4]. Combined with the scaffold's homogeneous 1H-tautomer population [2], this enables the rational design of photoaffinity probes, radioligands, or fluorescent tracers with predictable binding geometry—reducing the synthetic iterations required to achieve target engagement in cellular contexts.

Kinase Inhibitor Discovery: Exploiting Regioisomeric Selectivity to Access MAO-B vs. PAK1 Target Space

The stark regioisomeric selectivity between 5-carboxamide (MAO-B inhibitors) and 3-carboxamide (PAK1 inhibitors) [5] provides a clear procurement decision point: teams focused on neurodegenerative indications must source the 5-carboxamide regioisomer exclusively to avoid misdirecting screening cascades toward kinase targets. This regioisomeric gatekeeping is particularly critical in high-throughput screening operations where scaffold identity determines the entire downstream target hypothesis.

Scaffold-Hopping SAR Campaigns: Benchmarking Indazole vs. Indole Cores for CNS Multiparameter Optimization

In lead optimization programs where both indazole-5-carboxamide and indole-5-carboxamide cores are under consideration, the quantitative head-to-head data [1] and ADME benchmarking [3] provide a rational basis for scaffold selection. The indazole core offers a superior selectivity/LLE combination: LLE scores of 5–7 outperform both selegiline and safinamide [3], while the additional N2 hydrogen bond acceptor [4] provides an extra SAR handle that is structurally inaccessible to indole. This data package supports go/no-go scaffold decisions without requiring de novo synthesis and comparative screening.

Quote Request

Request a Quote for 1H-indazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.